1-Ethyl-2-(4-fluorophenyl)pyrrolidine
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Overview
Description
1-Ethyl-2-(4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of organic compounds. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the ethyl and 4-fluorophenyl groups in the structure of this compound enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-(4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-(4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-2-(4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the ethyl and fluorophenyl groups, has different pharmacological properties.
2-(4-Fluorophenyl)pyrrolidine: This compound lacks the ethyl group, which affects its biological activity and pharmacokinetics.
1-Ethylpyrrolidine: This compound lacks the fluorophenyl group, resulting in different chemical and biological properties.
The presence of the ethyl and 4-fluorophenyl groups in this compound makes it unique and enhances its potential for various applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
UGGMKFUTGDZGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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